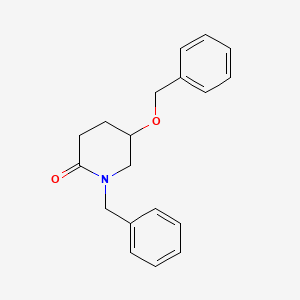
1-Benzyl-5-(benzyloxy)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-5-(benzyloxy)piperidin-2-one is a piperidine derivative that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group and a benzyloxy group attached to a piperidin-2-one core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(benzyloxy)piperidin-2-one typically involves the reaction of piperidin-2-one with benzyl chloride in the presence of a base, followed by the introduction of a benzyloxy group. One common method involves the use of sodium hydride as a base and benzyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions: 1-Benzyl-5-(benzyloxy)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperidin-2-one core can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid.
- Reduction of the carbonyl group results in the formation of 1-benzyl-5-(benzyloxy)piperidin-2-ol.
- Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
科学的研究の応用
1-Benzyl-5-(benzyloxy)piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis
作用機序
The mechanism of action of 1-Benzyl-5-(benzyloxy)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying the active site or altering the enzyme’s conformation. Additionally, the compound can interact with cellular pathways, influencing signal transduction and metabolic processes .
類似化合物との比較
1-Benzyl-4-piperidone: Similar in structure but lacks the benzyloxy group.
1-Benzyl-5-hydroxymethylpiperidin-2-one: Contains a hydroxymethyl group instead of a benzyloxy group.
1-Benzyl-4-oxopiperidine: Another piperidine derivative with a different substitution pattern.
Uniqueness: 1-Benzyl-5-(benzyloxy)piperidin-2-one is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
生物活性
1-Benzyl-5-(benzyloxy)piperidin-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with benzyl and benzyloxy groups. The presence of these substituents can influence the compound's interaction with biological targets, potentially enhancing its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of piperidine have been investigated for their ability to inhibit various cancer cell lines. In particular, compounds that disrupt the PD-1/PD-L1 pathway are gaining attention for their role in tumor immunotherapy .
Table 1: Summary of Anticancer Activity of Piperidine Derivatives
| Compound Name | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | PD-L1 Inhibition | TBD | |
| ZDS20 | PD-L1 Inhibition | 3.27 | |
| Other Piperidine Derivatives | Various Cancer Targets | Varies |
Antimicrobial Activity
The compound's structural characteristics may also confer antibacterial properties. Research into piperidine derivatives has shown that they can exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 3.12 to 12.5 µg/mL, demonstrating significant antibacterial potential .
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| Other Piperidine Derivatives | Escherichia coli | Varies |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The introduction of various functional groups can significantly alter its efficacy and selectivity against biological targets. For instance, modifications to the benzyl group or the piperidine nitrogen can impact binding affinity and bioavailability.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the benzyl moiety can enhance or diminish biological activity.
- Ring Modifications : Alterations in the piperidine ring structure have been shown to influence the compound's interaction with target proteins, affecting both potency and selectivity.
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- PD-L1 Inhibitors : A study identified small molecules targeting PD-L1, showing that modifications similar to those in this compound can lead to effective inhibitors with low micromolar activity .
- Antibacterial Agents : Research on structurally related compounds demonstrated their effectiveness against resistant bacterial strains, paving the way for new therapeutic options in infectious diseases .
特性
分子式 |
C19H21NO2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
1-benzyl-5-phenylmethoxypiperidin-2-one |
InChI |
InChI=1S/C19H21NO2/c21-19-12-11-18(22-15-17-9-5-2-6-10-17)14-20(19)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
InChIキー |
MLHHNIBOIWZLIM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(CC1OCC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















